molecular formula C21H15ClFN5OS B12035047 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B12035047
M. Wt: 439.9 g/mol
InChI Key: VFZMKOOCCOGOOY-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group, a pyridin-4-yl moiety, and a sulfanyl-acetamide bridge linked to a 3-fluorophenyl group. The triazole ring is a key pharmacophore known for diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects . The presence of electron-withdrawing substituents (chloro and fluoro) likely enhances metabolic stability and binding affinity to biological targets, as observed in structurally related compounds .

Properties

Molecular Formula

C21H15ClFN5OS

Molecular Weight

439.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C21H15ClFN5OS/c22-15-4-6-18(7-5-15)28-20(14-8-10-24-11-9-14)26-27-21(28)30-13-19(29)25-17-3-1-2-16(23)12-17/h1-12H,13H2,(H,25,29)

InChI Key

VFZMKOOCCOGOOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl and Pyridinyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions, often using thiolating agents such as thiourea or thiols.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with a fluorophenyl acetic acid derivative under appropriate conditions, such as using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring or aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit potent antimicrobial properties. Compounds similar to 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications in the triazole structure can enhance antibacterial efficacy, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin and ciprofloxacin .

Antifungal Properties

The compound's triazole moiety is particularly noteworthy for its antifungal activity. Triazole derivatives have been extensively studied for their effectiveness against fungal infections. The compound's structure suggests potential efficacy against pathogens such as Candida albicans and Aspergillus fumigatus, which are significant in clinical settings .

Neuroprotective Effects

Recent studies have identified triazole derivatives as promising candidates for neuroprotection. Research involving the optimization of similar compounds has demonstrated their ability to inhibit alpha-synuclein aggregation, a hallmark of neurodegenerative diseases like Parkinson's disease. This suggests that 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide could be explored further for its neuroprotective potential .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The incorporation of various substituents on the triazole ring significantly influences its biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance antibacterial properties through improved interaction with target enzymes or receptors .

Case Study 1: Antibacterial Activity Evaluation

In a comparative study evaluating various triazole derivatives, one derivative exhibited an MIC of 0.75 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), significantly outperforming conventional antibiotics . This highlights the potential of triazole compounds in addressing antibiotic resistance.

Case Study 2: Neuroprotective Screening

A series of compounds based on the triazole scaffold were screened for neuroprotective effects in vitro and in vivo models of Parkinson's disease. Results indicated that certain modifications led to enhanced efficacy in preventing dopaminergic neuron degeneration, suggesting a viable pathway for developing new neuroprotective agents .

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, or receptors involved in signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 1,2,4-triazole derivatives with variable substituents on the triazole ring and aryl/heteroaryl acetamide groups. Below is a detailed comparison with analogous compounds, emphasizing structural variations and their implications for physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Selected Triazole-Acetamide Derivatives

Compound Name / ID Key Substituents Molecular Weight Notable Biological Activities Key References
Target Compound 4-(4-Cl-phenyl), 5-(pyridin-4-yl), N-(3-F-phenyl) 469.92* Inferred antimicrobial/anti-inflammatory (based on structural analogs)
2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 4-Amino, 5-(pyridin-3-yl), N-(3-F-4-Me-phenyl) 456.48 Enhanced solubility (methyl group), reduced potency compared to halogenated analogs
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(pyridin-2-yl), N-(3-Cl-4-F-phenyl) 447.90 Increased lipophilicity (ethyl group); potential for improved membrane penetration
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-F-phenyl)-4-Me-triazol-3-yl]sulfanyl]acetamide 5-(4-F-phenyl), 4-Me, N-(3-Cl-5-CF3-pyridin-2-yl) 437.82 High metabolic stability (CF3 group); kinase inhibition potential
2-((4-(4-Cl-phenyl)-5-(pyridin-4-yl)-4H-triazol-3-yl)thio)-N-(3,4-diCl-phenyl)acetamide 4-(4-Cl-phenyl), 5-(pyridin-4-yl), N-(3,4-diCl-phenyl) 490.79 Stronger antibacterial activity (dual Cl substituents)

*Calculated molecular weight based on formula C21H15ClFN5OS.

Key Observations

Substituent Position and Electronic Effects :

  • The 3-fluorophenyl group in the target compound (meta-fluoro) is associated with optimized steric and electronic interactions in receptor binding compared to para-substituted analogs (e.g., 3,4-dichlorophenyl in ). Electron-withdrawing groups (Cl, F) enhance resonance stabilization and polar interactions, as demonstrated in derivatives with superior antimicrobial activity .
  • The pyridin-4-yl substituent may facilitate π-π stacking interactions in enzymatic pockets, a feature shared with pyridin-3-yl analogs but with distinct spatial orientations .

Biological Activity Trends: Compounds with dual halogenation (e.g., 3,4-diCl-phenyl in ) exhibit stronger antibacterial activity, likely due to increased hydrophobicity and membrane disruption. However, this may compromise solubility.

Synthetic and Analytical Considerations :

  • The synthesis of these derivatives typically involves cyclization of dithiocarbazates followed by nucleophilic substitution, as described in . Structural confirmation via X-ray crystallography often relies on SHELX programs (e.g., SHELXL for refinement) .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure features a triazole ring, chlorinated phenyl groups, and a sulfanyl linkage, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C15H13ClN6OSC_{15}H_{13}ClN_{6}OS, with a molecular weight of approximately 360.8 g/mol. The presence of multiple functional groups suggests potential for various biological activities, particularly in medicinal chemistry.

Antifungal Activity

Compounds with similar triazole structures are known for their antifungal properties. The triazole moiety is particularly effective against fungal infections, as evidenced by studies showing that derivatives exhibit significant antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa . The minimum inhibitory concentration (MIC) values for related compounds were reported to be ≤ 25 µg/mL against these strains.

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. Research indicates that triazole derivatives can inhibit bacterial growth effectively. For instance, studies have shown that certain triazole compounds display MIC values ranging from 0.125 to 8 μg/mL against various Gram-positive and Gram-negative bacteria . This positions the compound as a candidate for further exploration in antibacterial drug development.

Anticancer Potential

The structural components of the compound may also confer anticancer properties. Similar triazole-containing compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, some derivatives demonstrated significant cytotoxic effects against cancer cell lines with IC50 values indicating potent activity . The mechanism often involves the modulation of specific enzymes and receptors involved in tumor growth and survival.

The biological activity of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide may be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The triazole ring can act as a ligand for metal ions in enzyme active sites, inhibiting their function.
  • Receptor Modulation : The chlorinated phenyl and pyridine groups may enhance binding affinity to specific receptors involved in inflammatory and cancer pathways.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

  • Antifungal Efficacy : A study assessed the antifungal activity of various triazole derivatives against Candida species, revealing that certain compounds exhibited superior efficacy compared to fluconazole .
  • Antibacterial Screening : Another investigation focused on the antibacterial properties of triazole derivatives against clinical isolates, showing promising results with MIC values significantly lower than traditional antibiotics .
  • Cytotoxicity Against Cancer Cells : Research involving cell viability assays demonstrated that specific triazole derivatives had IC50 values in the low micromolar range against several cancer cell lines .

Comparative Analysis

To better understand the potential of this compound relative to others with similar structures, the following table summarizes key features and biological activities:

Compound NameKey FeaturesBiological Activity
2-{[4-(bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamideSimilar triazole and sulfanyl structureAnticancer potential
2-(4-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamideContains thiadiazole instead of triazoleAntimicrobial activity
5-(pyridinyl)-4H-1,2,4-triazol-3-thiolSimplified structure with thiol groupAntifungal properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide?

  • Methodology :

  • Step 1 : React 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(3-fluorophenyl)acetamide in ethanol under reflux (30–60 minutes) using fused sodium acetate as a base .
  • Step 2 : Purify the product via recrystallization from an ethanol-dioxane mixture (1:2 ratio) to yield pale crystals.
  • Yield Optimization : Adjust molar ratios (1:1.2 for thiol:chloroacetamide) and monitor reaction progress via TLC.
    • Table 1 : Synthetic Parameters
ParameterConditionYield
SolventEthanol85%*
BaseSodium acetateOptimal
TemperatureReflux (~78°C)
*Reported for analogous synthesis .

Q. How is the crystal structure of this compound determined, and what software is preferred for refinement?

  • Methodology :

  • Use single-crystal X-ray diffraction (SC-XRD) for structural elucidation.
  • Refine data with SHELXL (v.2018+) due to its robustness in handling small-molecule crystallography, especially for sulfanyl and acetamide groups .
  • Validate hydrogen bonding and π-π stacking interactions using Mercury or OLEX2 .
    • Key Metrics :
  • R-factor : Aim for <0.05 for high-resolution data.
  • Disorder Handling : Use PART instructions in SHELXL for flexible substituents (e.g., pyridinyl groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

  • Variation of Substituents : Synthesize derivatives with modified pyridinyl (e.g., 3-pyridinyl vs. 4-pyridinyl) or fluorophenyl groups to assess impact on target binding .
  • Assay Design : Test against receptors like GPR-17 (a GPCR targeted by structurally related triazole-acetamides) using calcium flux assays .
    • Table 2 : Example SAR Modifications
DerivativeModificationActivity (IC₅₀)
Parent Compound4-pyridinyl, 3-fluorophenyl10 nM*
Derivative A3-pyridinyl, 4-fluorophenyl50 nM
*Hypothetical data based on analogous compounds .

Q. What computational strategies are effective for predicting binding modes with kinase targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Glide to dock the compound into ATP-binding pockets (e.g., c-Kit or TrxR1) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
    • Validation : Compare predicted binding energies with experimental IC₅₀ values from kinase inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Assay Conditions : Control for variables like buffer pH (e.g., Tris vs. HEPES) and ion concentration, which affect triazole-thioacetamide solubility .
  • Purity Verification : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) to calibrate inter-assay variability .

Q. What are the best practices for analyzing sulfanyl-acetamide stability under physiological conditions?

  • Methodology :

  • Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor via LC-MS for hydrolysis of the sulfanyl or acetamide groups .
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) to prevent oxidation of the sulfanyl moiety .

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